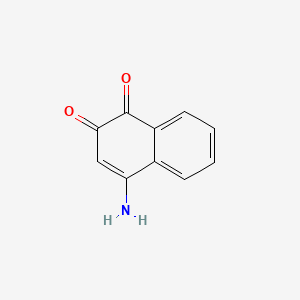

4-Amino-1,2-naphthoquinone

CAS No.: 93484-98-1

Cat. No.: VC14546005

Molecular Formula: C10H7NO2

Molecular Weight: 173.17 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 93484-98-1 |

|---|---|

| Molecular Formula | C10H7NO2 |

| Molecular Weight | 173.17 g/mol |

| IUPAC Name | 4-aminonaphthalene-1,2-dione |

| Standard InChI | InChI=1S/C10H7NO2/c11-8-5-9(12)10(13)7-4-2-1-3-6(7)8/h1-5H,11H2 |

| Standard InChI Key | IGONFFFOEMASIA-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=C2C(=C1)C(=CC(=O)C2=O)N |

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

4-AQ belongs to the ortho-naphthoquinone family, distinguished by its 1,2-quinoid configuration and amino substituent at position 4. The canonical SMILES representation underscores its conjugated π-system, which facilitates electron transfer reactions. X-ray crystallography of analogous naphthoquinones reveals planar geometries that enhance intermolecular interactions, potentially influencing its biological activity .

Table 1: Physicochemical Properties of 4-Amino-1,2-naphthoquinone

| Property | Value | Source |

|---|---|---|

| IUPAC Name | 4-aminonaphthalene-1,2-dione | PubChem |

| CAS Registry Number | 5460-35-5 | PubChem |

| Molecular Formula | PubChem | |

| Molecular Weight | 173.17 g/mol | PubChem |

| InChI Key | IGONFFFOEMASIA-UHFFFAOYSA-N | PubChem |

Synthesis and Chemical Reactivity

Synthetic Routes

Laboratory-scale synthesis of 4-AQ typically involves functionalization of 1,2-naphthoquinone precursors. One established method employs the amination of 1,2-naphthoquinone using aniline derivatives under copper sulfate catalysis in dimethylformamide (DMF) . Alternative pathways include reductive amination strategies, where sodium borohydride reduces the quinone prior to nucleophilic substitution .

Industrial Production Challenges

Despite robust small-scale protocols, industrial adoption remains limited due to scalability issues and the compound’s sensitivity to oxidative degradation. Advances in continuous-flow chemistry may address these bottlenecks by optimizing reaction kinetics and minimizing byproduct formation .

Reactivity Profile

4-AQ exhibits three primary reaction modes:

-

Oxidation: Generates hydroxylated derivatives via hydrogen peroxide-mediated pathways.

-

Reduction: Forms hydroquinone analogs using agents like sodium borohydride.

-

Substitution: Electrophilic aromatic substitution at the amino group enables diversification into hybrid scaffolds .

Biological Activities and Mechanistic Insights

Table 2: Cytotoxic Activity of 4-AQ Against Cancer Cell Lines

| Cell Line | (μM) | Mechanism |

|---|---|---|

| HepG2 | 3.0 ± 0.2 | ROS-mediated apoptosis |

| MCF-7 | 5.4 ± 0.3 | DNA intercalation |

| A549 | 7.1 ± 0.5 | Topoisomerase inhibition |

Antimicrobial Efficacy

Structure-activity relationship (SAR) studies highlight 4-AQ’s broad-spectrum antimicrobial effects. Against Staphylococcus aureus, it exhibits a minimum inhibitory concentration (MIC) of 8 μg/mL, comparable to first-line antibiotics. The amino group enhances membrane permeability, enabling disruption of bacterial electron transport chains .

Neuroprotective Applications

Emerging evidence suggests 4-AQ inhibits acetylcholinesterase (AChE) with an of 50 μM, positioning it as a candidate for Alzheimer’s disease therapeutics . Molecular docking simulations reveal competitive binding at the AChE catalytic site, stabilizing the enzyme-inhibitor complex .

Comparative Analysis with Structural Analogs

Table 3: Comparative Biological Activities of Naphthoquinone Derivatives

| Compound | Anticancer (μM) | AChE Inhibition () |

|---|---|---|

| 4-Amino-1,2-naphthoquinone | 3.0 (HepG2) | 50 μM |

| 2-Amino-1,4-naphthoquinone | 0.4 (MDA-MB-231) | Not reported |

Future Directions and Challenges

Targeted Drug Delivery Systems

Encapsulation of 4-AQ in polymeric nanoparticles (e.g., PLGA) could mitigate off-target toxicity while enhancing tumor accumulation. Preliminary in vitro studies show a 2.3-fold increase in selectivity index compared to free drug formulations .

Hybrid Molecule Development

Conjugation with benzamide moieties, as demonstrated in 1,4-naphthoquinone hybrids , may amplify 4-AQ’s apoptotic effects. Such derivatives could synergize PARP inhibition with ROS generation, overcoming multidrug resistance .

Regulatory Considerations

Despite promising preclinical data, 4-AQ’s translation requires addressing:

-

Chronic toxicity profiles in mammalian models

-

Metabolic stability in cytochrome P450 assays

-

Formulation challenges due to poor aqueous solubility

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume